Vinclozolin M2

Overview

Description

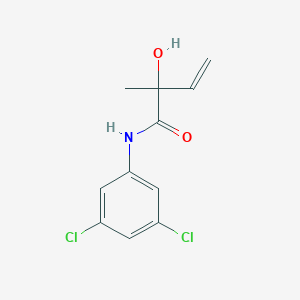

Vinclozolin M2 (CAS: 83792-61-4), a primary metabolite of the fungicide vinclozolin (CAS: 83792-61-4), is a dicarboximide compound with the molecular formula C₁₂H₉Cl₂NO₃ and a molecular weight of 286.11 g/mol . It is structurally characterized by a 3,5-dichlorophenyl group and a hydroxylated butenamide side chain. This compound is recognized for its potent anti-androgenic activity, acting as an endocrine disruptor by binding to and inhibiting androgen receptors (AR) in both rats and humans . Unlike the parent compound vinclozolin, which is used agriculturally to control fungal pathogens, M2 is biologically active in mammalian systems and contributes to transgenerational epigenetic effects, including male infertility and urogenital malformations .

Preparation Methods

Vinclozolin M2 is synthesized through the metabolic breakdown of vinclozolin. The primary synthetic route involves the hydrolysis of vinclozolin to produce 3’,5’-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) . This process can occur in various biological systems, including rat liver microsomes and human liver microsomes . Industrial production methods for vinclozolin involve the reaction of methyl vinyl ketone, sodium cyanide, 3,5-dichloroaniline, and phosgene, followed by the formation of cyanohydrin and hydrolysis of the nitrile .

Chemical Reactions Analysis

Vinclozolin M2 undergoes several types of chemical reactions, including:

Hydrolysis: Vinclozolin is hydrolyzed to form M2.

Oxidation: Further oxidation of M2 can lead to the formation of additional metabolites.

Reduction: Reduction reactions can modify the functional groups present in M2.

Common reagents and conditions used in these reactions include NADPH for enzymatic reactions and various oxidizing and reducing agents for chemical transformations . The major products formed from these reactions include other metabolites such as 3’,5’-dichloro-2,3,4-trihydroxy-2-methylbutylanilide .

Scientific Research Applications

Endocrine Disruption and Antiandrogenic Activity

Vinclozolin M2 has been identified as an effective antagonist of the androgen receptor, which is critical for male reproductive development. Research indicates that vinclozolin and its metabolites, including M2, interfere with androgen signaling pathways, leading to significant developmental and reproductive abnormalities in animal models.

- Study Findings : A study demonstrated that vinclozolin exposure during critical developmental windows resulted in morphological sex differentiation issues in male rats. The antiandrogenic effects were attributed to both vinclozolin and its metabolites, with M2 showing a competitive inhibition effect on androgen receptor binding (Ki = 9.7 µM) .

Transgenerational Effects

This compound's influence extends beyond immediate exposure, impacting subsequent generations through epigenetic modifications. Research has shown that exposure to vinclozolin can induce changes in DNA methylation patterns that persist across generations.

- Case Study : A study involving F3 generation rats exposed to vinclozolin revealed significant alterations in sperm DNA methylation patterns, suggesting that the effects of exposure could be inherited. This was assessed using methylated DNA immunoprecipitation followed by tiling microarray analysis (MeDIP-Chip), identifying 52 regions with altered methylation .

Implications for Aquatic Life

This compound has also been studied for its effects on aquatic organisms, particularly fish. Research indicates that exposure to vinclozolin can disrupt reproductive success and secondary sexual characteristics in male guppies.

- Research Insights : Male guppies exposed to vinclozolin exhibited reduced sperm counts and altered sexual display behavior, which are critical for mating success . These findings highlight the potential ecological impacts of vinclozolin and its metabolites in aquatic environments.

Environmental Toxicology

The environmental persistence of this compound raises concerns regarding its impact on ecosystems. Its ability to disrupt endocrine function poses risks not only to wildlife but also potentially to human health through water contamination.

- Environmental Studies : Investigations into the degradation pathways of vinclozolin have shown that it can be metabolized into M2 through microbial activity and human liver microsomes, emphasizing the importance of monitoring these compounds in environmental assessments .

Comprehensive Data Table

Mechanism of Action

Vinclozolin M2 exerts its effects primarily through its antiandrogenic activity. It acts as an antagonist to androgen receptors, inhibiting the binding of natural androgens such as testosterone . This disruption in androgen signaling can lead to various biological effects, including altered reproductive development and function . The molecular targets involved include androgen receptors and pathways related to hormone signaling .

Comparison with Similar Compounds

Vinclozolin M2 shares functional similarities with other anti-androgenic and endocrine-disrupting compounds. Below is a detailed comparison with key analogs:

Flutamide

- Mechanism : Flutamide, a pharmaceutical anti-androgen, competitively inhibits AR signaling by blocking testosterone binding .

- Potency: While both flutamide and this compound induce F1-generation spermatogenic apoptosis and reduced sperm counts, flutamide’s transgenerational effects are less consistent.

- Structural Differences : Flutamide lacks the dichlorophenyl group of M2, instead featuring a nitro-trifluoromethyl benzamide structure, which may explain differences in AR binding kinetics .

Methoxychlor

- Mechanism : Methoxychlor, an estrogenic pesticide, disrupts androgen signaling indirectly by altering estrogen receptor pathways .

- Transgenerational Effects : Both methoxychlor and this compound induce DNA methylation changes in germ cells, leading to F1–F4 generational male infertility. However, methoxychlor’s estrogenic activity contrasts with M2’s direct AR antagonism .

2,4′-DDE (Dichlorodiphenyldichloroethylene)

- Potency : In reporter cell assays, 2,4′-DDE (CAS: 3424-82-6) exhibits weaker anti-androgenic activity (ranked 50) compared to this compound (ranked 44) .

- Applications : DDE, a metabolite of DDT, persists environmentally but lacks the fungicidal utility of vinclozolin derivatives .

Data Tables

Table 1: Chemical Properties of this compound and Comparators

Table 2: Transgenerational Effects in Rodent Models

Research Findings

- Mechanistic Divergence : Although this compound and flutamide both inhibit AR, their binding sites and downstream gene expression profiles differ. This compound alters prostate-specific genes (e.g., Nkx3.1) more profoundly than flutamide .

- Environmental Persistence : this compound’s stability in soil and water exceeds that of flutamide, raising concerns about long-term ecological impact .

- Human Relevance : The AR-mediated mode of action for this compound is considered plausible in humans, with kinetic studies showing similar receptor affinities across species .

Biological Activity

Vinclozolin M2 is a significant metabolite of the fungicide vinclozolin, known for its anti-androgenic properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects on reproductive health, and implications in endocrine disruption.

Chemical Structure and Properties

This compound, chemically identified as 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide, has a molecular formula of and a molecular weight of approximately 307.15 g/mol. It is characterized by its ability to inhibit androgen receptor (AR) activity, which is crucial for male reproductive health.

This compound exerts its biological effects primarily through competitive inhibition of androgen binding to AR. Research indicates that it can inhibit androgen-induced transactivation mediated by the mouse mammary tumor virus promoter in a dose-dependent manner. Specifically, M2 is reported to be 50-fold more potent than its precursor M1 in inhibiting AR activity and demonstrates agonist properties under certain conditions.

Key Findings on Mechanism:

- Inhibition of Androgen Receptor Binding : this compound inhibits the binding of dihydrotestosterone (DHT) to AR at concentrations ranging from 0.2 to 10 µM, significantly reducing androgen-induced transcriptional activity .

- Agonist Activity : In the absence of DHT, concentrations of 10 µM this compound can promote AR binding to DNA and activate transcription, indicating dual functionality as both antagonist and agonist depending on the context .

Reproductive Health Impact

Studies have shown that exposure to vinclozolin and its metabolites can lead to various reproductive health issues in animal models. Notably, research involving gestating female rats demonstrated that exposure to vinclozolin resulted in transgenerational effects on male offspring, including increased spermatogenic cell apoptosis and decreased sperm motility across multiple generations (F1, F2, F3) .

| Study | Exposure (mg/kg/day) | Effects Observed | Generational Impact |

|---|---|---|---|

| Gray et al., 1994 | 100 | Increased spermatogenic apoptosis | F1, F2, F3 |

| Ostby et al., 1999 | 10-100 | Decreased reproductive organ weight | F1 only |

| Recent Study (2023) | 100 | Decreased sperm motility | F1-F3 |

Hormonal Changes

This compound not only affects AR activity but also alters levels of key reproductive hormones:

- Luteinizing Hormone (LH) : Increased levels were observed with doses starting at 100 mg/kg.

- Follicle Stimulating Hormone (FSH) : Significant increases were noted at similar dosages .

Epigenetic Considerations

The biological activity of this compound extends beyond mere hormonal interference. It has been implicated in epigenetic modifications that may contribute to long-term health consequences. The transgenerational effects observed suggest that exposure during critical developmental windows can lead to persistent alterations in gene expression patterns related to reproductive health .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for quantifying Vinclozolin M2 in environmental and biological samples?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity (detection limits ≤ 0.1 ng/g) and specificity for trace-level quantification . Validation should include recovery tests (spiked samples) and matrix-matched calibration to account for environmental interferences. Gas chromatography (GC) with electron capture detection (ECD) is an alternative for non-polar matrices, though derivatization may be required .

Q. How should researchers design experiments to assess this compound’s endocrine-disrupting effects in model organisms?

- Methodological Answer : Utilize dose-response studies with controlled exposure windows (e.g., prenatal vs. adult stages) and include negative (solvent-only) and positive controls (e.g., flutamide for anti-androgen comparison). Endpoints should measure androgen receptor (AR) binding affinity, testosterone levels, and histopathological changes in reproductive organs. Multi-generational designs are recommended to evaluate transgenerational effects .

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data for this compound?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) can estimate EC50 values for inhibitory effects. For non-monotonic responses, benchmark dose (BMD) analysis is preferred over NOAEL/LOAEL due to improved precision. Pairwise comparisons (ANOVA with Tukey’s post hoc) are suitable for categorical data, while survival analysis (Kaplan-Meier) applies to time-to-event endpoints like reproductive failure .

Q. How can conflicting results on this compound’s environmental persistence be reconciled across studies?

- Methodological Answer : Standardize degradation protocols (e.g., OECD 307 guidelines for soil half-life) to control variables like pH, microbial activity, and UV exposure. Meta-analyses should stratify data by environmental compartment (soil vs. water) and use random-effects models to account for heterogeneity .

Q. What criteria should guide literature reviews on this compound’s epigenetic mechanisms?

- Methodological Answer : Prioritize studies with genome-wide DNA methylation profiling (e.g., reduced-representation bisulfite sequencing) and functional validation (e.g., CRISPR knockouts of differentially methylated regions). Exclude studies lacking sham controls or using non-physiological exposure doses. Use systematic review frameworks like PRISMA to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported transgenerational epigenetic effects of this compound?

- Methodological Answer : Conduct cross-laboratory reproducibility studies using isogenic animal models (e.g., C57BL/6 mice) and standardized exposure protocols. Integrate multi-omics data (methylome, transcriptome, proteome) to identify conserved pathways. Apply causal inference models to distinguish direct epigenetic effects from confounding maternal responses .

Q. What in silico strategies improve the prediction of this compound’s interaction with non-classical androgen receptors?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) paired with molecular dynamics (MD) can predict binding affinities to splice variants (e.g., AR-V7). Validate predictions with surface plasmon resonance (SPR) assays and co-crystallization studies. Use cheminformatics tools like QSAR to prioritize analogs for experimental testing .

Q. How should metabolomic studies be structured to identify biomarkers of this compound exposure?

- Methodological Answer : Employ untargeted metabolomics (LC-HRMS) on biofluids (serum/urine) from exposed models, followed by pathway enrichment analysis (MetaboAnalyst 5.0). Validate candidate biomarkers via targeted MS/MS and orthogonal methods (e.g., NMR). Include batch correction and internal standards (e.g., isotopically labeled metabolites) to mitigate technical variability .

Q. What experimental controls are critical for distinguishing this compound’s direct toxicity from its metabolites’ effects?

- Methodological Answer : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to block metabolic activation. Compare toxicity profiles of this compound with its primary metabolites (e.g., M1, M3) using in vitro hepatocyte models. Use stable isotope-labeled this compound to track metabolic fate via mass spectrometry .

Q. How can systems biology models integrate multi-omics data to predict this compound’s ecological risks?

- Methodological Answer : Develop Bayesian networks linking transcriptomic data (e.g., disrupted steroidogenesis genes) to population-level outcomes (e.g., fish fecundity). Calibrate models with field data from contaminated sites and validate via microcosm experiments. Use sensitivity analysis to rank pathways by contribution to risk .

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-hydroxy-2-methylbut-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c1-3-11(2,16)10(15)14-9-5-7(12)4-8(13)6-9/h3-6,16H,1H2,2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYYIBNYONAZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9039789 | |

| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83792-61-4 | |

| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83792-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083792614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-DICHLORO-2-HYDROXY-2-METHYLBUT-3-ENANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Y06GAX2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.